molecular formula C31H34N4O2 B10773032 1-(4-Cyclohexylphenyl)-3-[2-[2-(2-ethylphenyl)-5-methylpyrazol-3-yl]oxyphenyl]urea

1-(4-Cyclohexylphenyl)-3-[2-[2-(2-ethylphenyl)-5-methylpyrazol-3-yl]oxyphenyl]urea

Cat. No.: B10773032
M. Wt: 494.6 g/mol
InChI Key: BLOWXIFVYOKSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tirilazad mesylate involves several steps, starting from the glucocorticoid molecule. The structure is optimized to remove glucocorticoid side effects and enhance free radical scavenging . The exact synthetic routes and reaction conditions are proprietary and not widely published in open literature.

Industrial Production Methods: Industrial production of tirilazad mesylate likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the efficacy and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: Tirilazad mesylate primarily undergoes oxidation and reduction reactions due to its role as an antioxidant. It inhibits iron-dependent lipid peroxidation, which involves the scavenging of free radicals .

Common Reagents and Conditions: The compound interacts with various reagents that facilitate its antioxidant properties. These include iron chelators and other free radical scavengers. The reactions typically occur under physiological conditions, mimicking the environment within the human body .

Major Products Formed: The major products formed from the reactions of tirilazad mesylate are typically less reactive species that result from the neutralization of free radicals. These products help in reducing cellular damage and inflammation .

Mechanism of Action

The primary mechanism of action of tirilazad mesylate is the inhibition of lipid peroxidation. This process involves the scavenging of free radicals, which prevents the oxidative degradation of lipids within cell membranes . By inhibiting lipid peroxidation, tirilazad mesylate helps in maintaining cell membrane integrity and reducing inflammation. The compound’s effects are mediated through its interaction with iron-dependent pathways and its ability to stabilize cell membranes .

Properties

Molecular Formula

C31H34N4O2

Molecular Weight

494.6 g/mol

IUPAC Name

1-(4-cyclohexylphenyl)-3-[2-[2-(2-ethylphenyl)-5-methylpyrazol-3-yl]oxyphenyl]urea

InChI

InChI=1S/C31H34N4O2/c1-3-23-11-7-9-15-28(23)35-30(21-22(2)34-35)37-29-16-10-8-14-27(29)33-31(36)32-26-19-17-25(18-20-26)24-12-5-4-6-13-24/h7-11,14-21,24H,3-6,12-13H2,1-2H3,(H2,32,33,36)

InChI Key

BLOWXIFVYOKSMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=CC(=N2)C)OC3=CC=CC=C3NC(=O)NC4=CC=C(C=C4)C5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.